Cas no 92367-52-7 (3-butoxybenzonitrile)

3-Butoxybenzonitrile is a versatile organic compound characterized by its nitrile functional group attached to a benzene ring substituted with a butoxy chain. This structure imparts favorable solubility properties in organic solvents, making it useful as an intermediate in synthetic chemistry, particularly in pharmaceuticals and agrochemicals. The butoxy group enhances lipophilicity, which can improve substrate compatibility in certain reactions. Its stability under mild conditions and compatibility with common reagents make it a reliable building block for further functionalization. The compound is typically handled under standard laboratory conditions, requiring no specialized precautions beyond those for typical nitrile derivatives. Its applications include use in coupling reactions and as a precursor for heterocyclic synthesis.
3-butoxybenzonitrile structure
3-butoxybenzonitrile structure
Product name:3-butoxybenzonitrile
CAS No:92367-52-7
MF:C11H13NO
MW:175.227022886276
CID:3156663
PubChem ID:21940716

3-butoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-butoxybenzonitrile
    • RVQHGZIQYNXAPL-UHFFFAOYSA-N
    • EN300-53440
    • SCHEMBL1070542
    • AKOS000114305
    • Z57899981
    • 92367-52-7
    • Inchi: InChI=1S/C11H13NO/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8H,2-3,7H2,1H3
    • InChI Key: RVQHGZIQYNXAPL-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 175.099714038Da
  • Monoisotopic Mass: 175.099714038Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 33Ų

3-butoxybenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-53440-5.0g
3-butoxybenzonitrile
92367-52-7 95.0%
5.0g
$743.0 2025-02-20
1PlusChem
1P019XE8-250mg
3-butoxybenzonitrile
92367-52-7 90%
250mg
$171.00 2024-04-20
Enamine
EN300-53440-0.1g
3-butoxybenzonitrile
92367-52-7 95.0%
0.1g
$66.0 2025-02-20
Enamine
EN300-53440-0.25g
3-butoxybenzonitrile
92367-52-7 95.0%
0.25g
$92.0 2025-02-20
Enamine
EN300-53440-1.0g
3-butoxybenzonitrile
92367-52-7 95.0%
1.0g
$256.0 2025-02-20
Enamine
EN300-53440-0.05g
3-butoxybenzonitrile
92367-52-7 95.0%
0.05g
$42.0 2025-02-20
1PlusChem
1P019XE8-100mg
3-butoxybenzonitrile
92367-52-7 90%
100mg
$140.00 2024-04-20
1PlusChem
1P019XE8-50mg
3-butoxybenzonitrile
92367-52-7 90%
50mg
$111.00 2024-04-20
Enamine
EN300-53440-10.0g
3-butoxybenzonitrile
92367-52-7 95.0%
10.0g
$1101.0 2025-02-20
Enamine
EN300-53440-0.5g
3-butoxybenzonitrile
92367-52-7 95.0%
0.5g
$175.0 2025-02-20

Additional information on 3-butoxybenzonitrile

3-Butoxybenzonitrile: A Comprehensive Overview

3-Butoxybenzonitrile, identified by the CAS number 92367-52-7, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a nitrile group and a butoxy substituent on a benzene ring, has garnered attention due to its potential in advanced chemical synthesis and material development. Recent studies have highlighted its role in the creation of novel materials with tailored properties, making it a subject of interest for both academic and industrial researchers.

The structural formula of 3-butoxybenzonitrile reveals a benzene ring with two substituents: a nitrile group (-CN) at the meta position relative to the butoxy group (-O-C4H9). This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and functionality. The nitrile group, known for its high electron-withdrawing nature, contributes to the compound's ability to participate in various nucleophilic and electrophilic reactions. Meanwhile, the butoxy group introduces steric hindrance and enhances solubility in organic solvents, making it easier to handle in laboratory settings.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-butoxybenzonitrile. Traditional methods involve multi-step processes, including Friedel-Crafts acylation followed by substitution reactions. However, modern approaches leverage catalytic systems and microwave-assisted synthesis to achieve higher yields and better purity. These innovations have made the compound more accessible for large-scale production, facilitating its integration into industrial applications.

In terms of applications, 3-butoxybenzonitrile has found utility in several domains. In materials science, it serves as a precursor for the synthesis of advanced polymers and copolymers with enhanced thermal stability and mechanical properties. Its ability to undergo polymerization under controlled conditions makes it valuable for producing high-performance materials suitable for aerospace and automotive industries.

The compound also plays a pivotal role in drug discovery research. The nitrile group can be transformed into various bioactive moieties through simple chemical modifications, making it an attractive starting material for medicinal chemists. Recent studies have explored its potential as a scaffold for developing anti-cancer agents, leveraging its ability to inhibit specific enzymes involved in tumor progression.

In addition to these applications, 3-butoxybenzonitrile has been employed in organic synthesis as a versatile building block. Its reactivity allows for the construction of complex molecular architectures through processes such as Suzuki coupling and Heck reactions. These transformations are critical in synthesizing bioactive compounds and natural product analogs.

The environmental impact of 3-butoxybenzonitrile has also been a focus of recent research. Studies have investigated its biodegradation pathways under various conditions, aiming to develop sustainable methods for its disposal. Findings indicate that under aerobic conditions, the compound undergoes rapid degradation by microbial action, reducing its environmental footprint.

In conclusion, 3-butoxybenzonitrile, with its unique chemical structure and diverse reactivity, stands as a significant compound in contemporary chemistry. Its applications span across materials science, drug discovery, and organic synthesis, driven by continuous advancements in synthetic methodologies and material characterization techniques. As research progresses, this compound is expected to unlock new possibilities in creating innovative materials and therapies that address pressing global challenges.

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